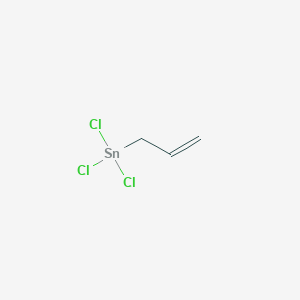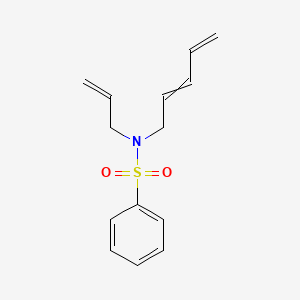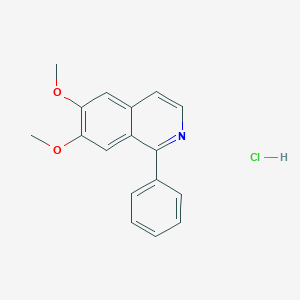![molecular formula C14H27NO2S2 B14494340 Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate CAS No. 63505-48-6](/img/structure/B14494340.png)
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an octyl group, a dimethylcarbamothioyl group, and a propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of a continuous flow reactor can enhance the reaction rate and yield. Additionally, the purification process may include distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionality.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The dimethylcarbamothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butyrate: An ester with a similar structure, used in perfumes.
Uniqueness
Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
63505-48-6 |
|---|---|
Molecular Formula |
C14H27NO2S2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
octyl 3-(dimethylcarbamothioylsulfanyl)propanoate |
InChI |
InChI=1S/C14H27NO2S2/c1-4-5-6-7-8-9-11-17-13(16)10-12-19-14(18)15(2)3/h4-12H2,1-3H3 |
InChI Key |
PQSOGQYOOLQPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


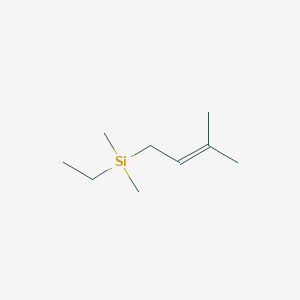
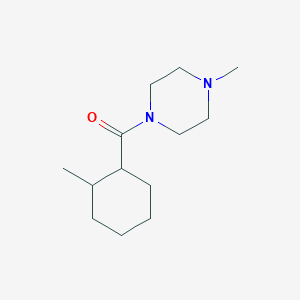
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
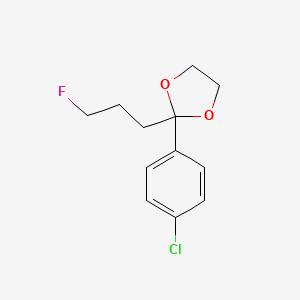

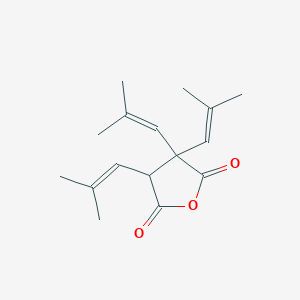

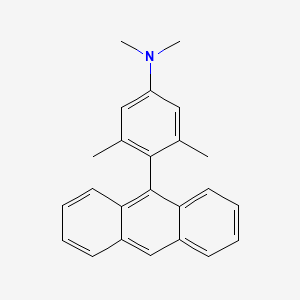
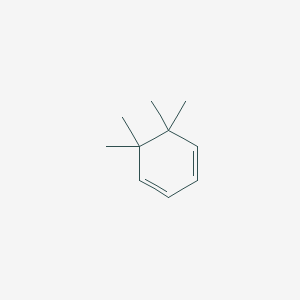
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

